molecular formula C10H16O2 B3008757 (5-Tert-butyl-2-methylfuran-3-yl)methanol CAS No. 154160-60-8

(5-Tert-butyl-2-methylfuran-3-yl)methanol

Cat. No.: B3008757
CAS No.: 154160-60-8
M. Wt: 168.236
InChI Key: HVKNQNXYLSMNMW-UHFFFAOYSA-N
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Description

(5-Tert-butyl-2-methylfuran-3-yl)methanol is a versatile small molecule scaffold used in various research and industrial applications. It is characterized by its molecular formula C10H16O2 and a molecular weight of 168.23 g/mol . The compound features a furan ring substituted with a tert-butyl group at the 5-position and a methyl group at the 2-position, with a methanol group attached to the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Tert-butyl-2-methylfuran-3-yl)methanol typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of substituents: The tert-butyl and methyl groups are introduced via alkylation reactions using suitable alkyl halides and bases.

    Attachment of the methanol group: This step involves the reduction of a corresponding aldehyde or ketone precursor using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions: (5-Tert-butyl-2-methylfuran-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The furan ring can be hydrogenated to form tetrahydrofuran derivatives using catalysts such as palladium on carbon.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, bases, and nucleophiles.

Major Products Formed:

Scientific Research Applications

(5-Tert-butyl-2-methylfuran-3-yl)methanol is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (5-Tert-butyl-2-methylfuran-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, modulating their activity. The furan ring and its substituents play a crucial role in determining the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    (5-Tert-butyl-2-methylfuran-3-yl)ethanol: Similar structure but with an ethanol group instead of methanol.

    (5-Tert-butyl-2-methylfuran-3-yl)acetaldehyde: Similar structure but with an acetaldehyde group instead of methanol.

Uniqueness: (5-Tert-butyl-2-methylfuran-3-yl)methanol is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its methanol group allows for further functionalization, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

(5-tert-butyl-2-methylfuran-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-7-8(6-11)5-9(12-7)10(2,3)4/h5,11H,6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKNQNXYLSMNMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(C)(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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